1,2,4-Triazolo(3,4-a)phthalazine, 3-((3-bromo-4,5-dimethoxy)phenyl)-6-ethoxy-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 3-((3-bromo-4,5-dimethoxy)phenyl)-6-ethoxy- is a complex organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-((3-bromo-4,5-dimethoxy)phenyl)-6-ethoxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolophthalazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3-bromo-4,5-dimethoxyphenyl and 6-ethoxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-((3-bromo-4,5-dimethoxy)phenyl)-6-ethoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-((3-bromo-4,5-dimethoxy)phenyl)-6-ethoxy- involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine Derivatives: Compounds with similar core structures but different substituents.
Phenyl-Substituted Triazolophthalazines: Compounds with phenyl groups attached to the triazolophthalazine core.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-((3-bromo-4,5-dimethoxy)phenyl)-6-ethoxy- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
87540-54-3 |
---|---|
Molecular Formula |
C19H17BrN4O3 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
3-(3-bromo-4,5-dimethoxyphenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C19H17BrN4O3/c1-4-27-19-13-8-6-5-7-12(13)18-22-21-17(24(18)23-19)11-9-14(20)16(26-3)15(10-11)25-2/h5-10H,4H2,1-3H3 |
InChI Key |
LLTAQZBPJXNNKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=NN=C2C3=CC(=C(C(=C3)Br)OC)OC)C4=CC=CC=C41 |
Origin of Product |
United States |
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